Chemical structure and properties of 5-Bromopyridine-3-carboxylic Acid-D3
Chemical structure and properties of 5-Bromopyridine-3-carboxylic Acid-D3
Executive Summary
This technical guide provides a comprehensive overview of 5-Bromopyridine-3-carboxylic Acid-D3, a deuterated analog of a valuable building block in pharmaceutical and agrochemical research. The strategic incorporation of deuterium at the 2, 4, and 6 positions of the pyridine ring offers a powerful tool for researchers investigating metabolic pathways, reaction mechanisms, and the pharmacokinetic profiles of bioactive molecules. This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and in-depth analytical methodologies for the characterization of this isotopically labeled compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the synthesis and application of deuterated heterocyclic compounds.
Introduction: The Significance of Deuterium Labeling
In modern drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Isotopic labeling, particularly the replacement of hydrogen with its stable, heavier isotope deuterium, has emerged as a critical technique in these investigations.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage—a phenomenon known as the kinetic isotope effect.[3][4] This property can be leveraged to improve a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a decrease in the formation of toxic metabolites.[2][3][5]
5-Bromopyridine-3-carboxylic acid is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals targeting neurological disorders and agrochemicals.[6][7] Its deuterated form, 5-Bromopyridine-3-carboxylic Acid-D3, serves as an invaluable internal standard for quantitative mass spectrometry-based bioanalysis and as a tracer in metabolic studies.[1] Furthermore, its use as a starting material allows for the synthesis of novel deuterated end-products with potentially enhanced therapeutic properties.[5] This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this important research chemical.
Chemical Structure and Physicochemical Properties
The defining feature of 5-Bromopyridine-3-carboxylic Acid-D3 is the substitution of the hydrogen atoms at positions 2, 4, and 6 of the pyridine ring with deuterium. This selective labeling provides metabolic stability at these key positions without significantly altering the molecule's overall size, shape, or core chemical reactivity.
Diagram of the Chemical Structure of 5-Bromopyridine-3-carboxylic Acid-D3
Caption: Chemical structure of 5-Bromopyridine-3-carboxylic Acid-D3.
The physicochemical properties of 5-Bromopyridine-3-carboxylic Acid-D3 are expected to be very similar to its non-deuterated analog. However, subtle differences in properties such as pKa can arise from the electronic effects of deuterium.[8][9][10]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Identifiers | ||
| IUPAC Name | 5-bromopyridine-3-carboxylic acid-2,4,6-d3 | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₆HD₃BrNO₂ | [5] |
| Molecular Weight | 205.02 g/mol | [5] |
| InChI Key | FQIUCPGDKPXSLL-UHFFFAOYSA-N (non-deuterated) | [11][12] |
| SMILES | O=C(O)c1c(D)nc(D)c(Br)c1D | - |
| Physical Properties | ||
| Appearance | White to light brown powder (predicted) | [7] |
| Melting Point | 178-186 °C (for non-deuterated) | [7] |
| Solubility | Slightly soluble in DMSO and Methanol (predicted) | |
| pKa | ~3.0 (predicted, slightly lower than non-deuterated) | [9][12] |
| LogP | ~1.54 (predicted, for non-deuterated) | [12] |
Synthesis of 5-Bromopyridine-3-carboxylic Acid-D3
The synthesis of 5-Bromopyridine-3-carboxylic Acid-D3 can be achieved through a robust and efficient H/D exchange reaction on the non-deuterated starting material. Base-catalyzed H/D exchange is a particularly effective method for deuterating the positions ortho and para to the nitrogen in the pyridine ring.[13] The electron-withdrawing nature of the carboxylic acid group and the bromine atom further influence the acidity of the ring protons, making them susceptible to exchange under the right conditions.
The following protocol is a representative method based on established principles of base-catalyzed deuterium exchange.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 5-Bromopyridine-3-carboxylic Acid-D3.
Experimental Protocol: Base-Catalyzed H/D Exchange
This protocol is designed to be self-validating, with an in-process control step using ¹H NMR to ensure the complete exchange of the target protons.
Materials:
-
5-Bromopyridine-3-carboxylic acid
-
Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
Potassium tert-butoxide (KOtBu)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, e.g., 35 wt. %)
-
Anhydrous reaction vessel with a magnetic stirrer and inert atmosphere (N₂ or Ar)
-
NMR tubes
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add 5-Bromopyridine-3-carboxylic acid (1 equivalent).
-
Dissolution: Add anhydrous DMSO-d6 to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Carefully add potassium tert-butoxide (0.2-0.5 equivalents) to the solution. The use of a sub-stoichiometric amount of a strong, non-nucleophilic base is crucial to facilitate the deprotonation-reprotonation (deuteration) cycle without causing unwanted side reactions.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The progress of the H/D exchange can be monitored by taking small aliquots from the reaction mixture, quenching them with a drop of D₂O, and analyzing by ¹H NMR. The disappearance of the signals corresponding to the protons at the 2, 4, and 6 positions indicates the progression of the reaction.
-
Reaction Completion: Continue heating until the integration of the target proton signals in the ¹H NMR spectrum is negligible, indicating >98% deuteration.
-
Workup - Quenching: Cool the reaction mixture to room temperature and carefully quench by the slow addition of D₂O.
-
Workup - Acidification and Precipitation: Acidify the solution to a pH of approximately 3 using a solution of DCl in D₂O. This step protonates (deuterates) the carboxylate and causes the product to precipitate. The use of deuterated acid and solvent is essential to prevent back-exchange.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold D₂O to remove any residual salts.
-
Drying: Dry the product under high vacuum to yield 5-Bromopyridine-3-carboxylic Acid-D3 as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the successful and site-selective incorporation of deuterium.
-
¹H NMR: The ¹H NMR spectrum of the final product should show a significant reduction or complete absence of signals corresponding to the protons at the 2, 4, and 6 positions of the pyridine ring when compared to the spectrum of the starting material. The only remaining aromatic signal would be a singlet for the proton at the 5-position. The carboxylic acid proton signal will also be present, though its chemical shift can be broad and solvent-dependent. The isotopic purity can be calculated by comparing the integration of the residual proton signals to a known internal standard.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons (C-2, C-4, and C-6) will appear as triplets due to coupling with the deuterium nucleus (spin I = 1), and they may be slightly upfield compared to the non-deuterated analog.
-
²H NMR: A deuterium NMR spectrum can be acquired to directly observe the incorporated deuterium atoms, providing definitive proof of labeling at the expected positions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to further assess the level of isotopic incorporation.
-
Expected Molecular Ion: The molecular weight of 5-Bromopyridine-3-carboxylic Acid-D3 is 205.02 g/mol , an increase of 3 units compared to the non-deuterated analog (202.01 g/mol ).
-
Isotopic Pattern: A key feature in the mass spectrum of a brominated compound is the characteristic M+ and M+2 isotopic peaks, which are present in an approximately 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For the D3-labeled compound, the mass spectrum will exhibit a pair of molecular ion peaks at m/z 205 and 207, both of nearly equal intensity. The presence of this pattern confirms the incorporation of one bromine atom in the molecule.
-
Fragmentation: The principal fragmentation pathway for bromopyridines is often the loss of the bromine atom, leaving a carbocation. Loss of the carboxylic acid group is also a likely fragmentation pathway.
Diagram of the Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety precautions must be observed when handling 5-Bromopyridine-3-carboxylic Acid-D3.
-
Hazard Classification: The non-deuterated analog is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[14] It is prudent to handle the deuterated compound with the same level of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16][17] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15][16] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Protect from light and moisture to prevent degradation.
While deuterated compounds themselves are not generally considered more toxic than their non-deuterated counterparts, their altered metabolic profiles could potentially lead to different toxicological outcomes, although this is not a common concern for stable-labeled internal standards.[1][18]
Conclusion
5-Bromopyridine-3-carboxylic Acid-D3 is a valuable tool for researchers in the pharmaceutical and chemical sciences. Its synthesis via a straightforward H/D exchange protocol, coupled with robust analytical characterization, allows for its confident use in a variety of applications. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and safe handling of this and other selectively deuterated heterocyclic compounds, empowering researchers to further unravel the complexities of drug metabolism and reaction mechanisms.
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